
2-chloro-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group, dimethylamino group, and a sulfonamide group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-benzothiazole as the primary starting material.
Chlorination: The amino group at the 2-position is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.
Dimethylation: The resulting 2-chloro-benzothiazole is then subjected to dimethylation using dimethylamine (NH(CH3)2) in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Sulfonation: Finally, the sulfonamide group is introduced by reacting the dimethylated product with sulfonyl chloride (SO2Cl2) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Scientific Research Applications
2-chloro-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may interfere with cellular pathways such as signal transduction, gene expression, or metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-benzothiazole-6-sulfonamide: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
N,N-dimethyl-1,3-benzothiazole-6-sulfonamide:
Uniqueness
2-chloro-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is unique due to the presence of both the chloro and dimethylamino groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H9ClN2O2S2 |
|---|---|
Molecular Weight |
276.8 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C9H9ClN2O2S2/c1-12(2)16(13,14)6-3-4-7-8(5-6)15-9(10)11-7/h3-5H,1-2H3 |
InChI Key |
BOEVGZGKLUWFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
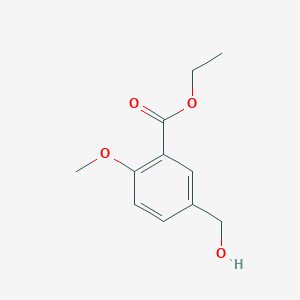
![4-(tert-Butyl) 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4ah)-dicarboxylate](/img/structure/B13654646.png)

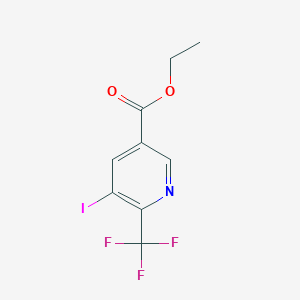
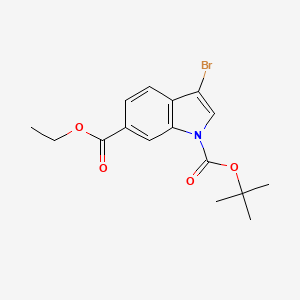
![6-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13654660.png)

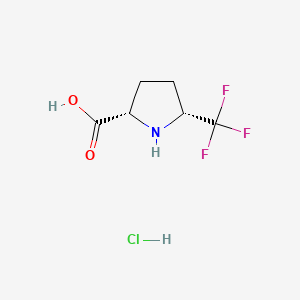
![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
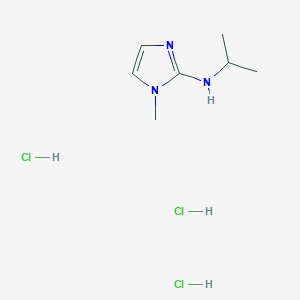
![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)

![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)
